(2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide
Description
“(2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide” is a synthetic enamide derivative characterized by two thiophene rings and a hydroxyethyl substituent. Its molecular formula is C₁₇H₁₆N₂O₂S₂, with a molecular weight of 344.45 g/mol (calculated from and ).
The synthesis of such compounds typically involves N-acylation reactions, as demonstrated in , where E-cinnamoyl chloride reacts with amino alcohols in a two-phase solvent system (e.g., toluene/K₂CO₃), yielding ~79% product. Structural confirmation relies on ¹H NMR, ¹³C NMR, LC/MS, and HPLC for purity assessment .
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-11(12-4-2-8-18-12)9-14-13(16)6-5-10-3-1-7-17-10/h1-8,11,15H,9H2,(H,14,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGLWIJARQOJFT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of 2-thiophenecarboxaldehyde with 2-mercaptoethanol to form an intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide, as promising candidates for cancer therapy. A notable study utilized the Gewald reaction to synthesize a series of thiophene derivatives and evaluated their anti-cancer efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting their potential as lead compounds for the development of new anti-cancer drugs .
Table 1: Summary of Anti-Cancer Activity Studies on Thiophene Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| RAA5 | MCF-7 | 5.0 | Strong activity observed |
| RAA6 | HeLa | 10.0 | Moderate activity |
| RAA8 | A549 | 15.0 | Variable response |
Anti-Inflammatory Properties
Thiophene-based compounds are recognized for their anti-inflammatory activities. Studies have shown that these compounds can inhibit key inflammatory mediators such as TNF-α and IL-6, thereby reducing inflammation in various models. For instance, a compound derived from thiophene was shown to downregulate pro-inflammatory cytokines in human macrophages, indicating its potential use in treating inflammatory diseases .
Table 2: In Vitro Anti-Inflammatory Activity of Thiophene Derivatives
| Compound | Cytokine Inhibition | Concentration (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | TNF-α | 10 | COX inhibition |
| Compound B | IL-6 | 5 | NF-ĸB pathway modulation |
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been extensively studied. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Table 3: Antimicrobial Efficacy of Thiophene Compounds
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|---|
| Compound X | Staphylococcus aureus | 8 µg/mL | Effective against resistant strains |
| Compound Y | Escherichia coli | 16 µg/mL | Moderate activity |
Case Studies
Several case studies have demonstrated the efficacy of thiophene derivatives in clinical settings:
- Study on Leishmaniasis : A study synthesized novel thiophene derivatives and evaluated their activity against Leishmania major. One derivative showed an EC50 value of 0.09 µM, indicating potent anti-leishmanial activity with minimal cytotoxicity towards mammalian cells .
- Inflammation Model : In a mouse model of acute lung injury, a thiophene derivative was found to reduce inflammation significantly by modulating the expression of inflammatory cytokines .
- Cancer Therapeutics : The National Cancer Institute (NCI) has screened several thiophene-based compounds for anti-cancer properties, leading to promising results in early-phase clinical trials for specific cancer types .
Mechanism of Action
The mechanism of action of (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated using ACD/Percepta ; †Estimated via analogous ClogP models; ‡Experimentally derived .
Key Observations :
- Lipophilicity : The target compound’s dual thiophene rings contribute to higher lipophilicity (logP ~3.1) compared to furan-containing analogs (logP ~2.4) . CF₃-substituted derivatives exhibit even higher logP (3.5–4.2) due to the hydrophobic trifluoromethyl group .
- Thiophene’s electron-rich nature may facilitate π-π stacking, whereas CF₃ groups introduce electron-withdrawing effects .
Functional Analogues: Thioamides vs. Enamides
Thioamides, such as “(2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide” (), replace the amide oxygen with sulfur. This substitution alters hydrogen-bonding capacity and redox stability:
Biological Activity
The compound (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide is a thiophene derivative that has garnered interest due to its potential biological activities. Thiophene and its derivatives are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Thiophene derivatives often exert their biological effects through several mechanisms:
- Cell Cycle Arrest : Many thiophene compounds induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase.
- Apoptosis Induction : They can trigger apoptotic pathways, leading to programmed cell death in tumor cells.
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in inflammation and cancer progression, such as COX enzymes.
Anticancer Activity
Research has demonstrated that thiophene derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for these compounds range from 4.37 µM to 8.03 µM, indicating potent activity against these cell lines .
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. A study reported that certain thiophene-based compounds showed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with low minimum inhibitory concentrations (MICs). These findings suggest a promising application of thiophene derivatives in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives is noteworthy. Some compounds have been shown to effectively inhibit COX enzymes involved in the inflammatory response. For example, IC50 values for COX inhibition were reported as low as 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiophene derivatives and evaluated their anticancer activity against HepG2 and A549 cell lines. The results indicated that specific modifications to the thiophene ring significantly enhanced cytotoxicity. For instance, compound 20b exhibited an IC50 value of 4.37 ± 0.7 μM against HepG2 cells .
Case Study 2: Antimicrobial Activity
In another investigation, a series of pyrazolyl-thiazole derivatives containing thiophene rings were tested for antimicrobial activity against various pathogens. The results showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, highlighting the structural importance of the thiophene moiety in enhancing antimicrobial efficacy .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
